molecular formula C10H9NO3 B2479031 2-Formylisoindoline-5-carboxylic acid CAS No. 1566545-33-2

2-Formylisoindoline-5-carboxylic acid

Cat. No. B2479031
CAS RN: 1566545-33-2
M. Wt: 191.186
InChI Key: SGNSBHUWYILWPF-UHFFFAOYSA-N
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Description

“2-Formylisoindoline-5-carboxylic acid” is a carboxylic acid derivative. Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .

Scientific Research Applications

Mechanism of Action

Target of Action

2-Formylisoindoline-5-carboxylic acid, also known as Starbld0035726, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Starbld0035726 may also interact with various targets.

Mode of Action

Indole derivatives, the parent compounds of starbld0035726, are known to interact with their targets in a variety of ways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives, including Starbld0035726, are involved in various biochemical pathways. They are produced by the metabolism of tryptophan, an essential amino acid . The 2-Oxocarboxylic acid metabolism pathway, which provides important precursors for alkaloid synthesis, is one of the pathways that indole derivatives are involved in .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Indole derivatives have been shown to exhibit a wide range of biological activities, suggesting that starbld0035726 may also have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound . For instance, the gut microbiota can modulate the metabolism of indole derivatives, thereby influencing their biological activity . .

properties

IUPAC Name

2-formyl-1,3-dihydroisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-6-11-4-8-2-1-7(10(13)14)3-9(8)5-11/h1-3,6H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNSBHUWYILWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C=O)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-formyl-2,3-dihydro-1H-isoindole-5-carboxylic acid

CAS RN

1566545-33-2
Record name 2-formyl-2,3-dihydro-1H-isoindole-5-carboxylic acid
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